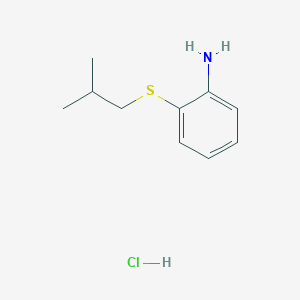
2-(Isobutylthio)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylthio)aniline hydrochloride typically involves the reaction of 2-chloroaniline with isobutyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
2-(Isobutylthio)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-(Isobutylthio)aniline hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Isobutylthio)aniline hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
- 2-(Methylthio)aniline hydrochloride
- 2-(Ethylthio)aniline hydrochloride
- 2-(Propylthio)aniline hydrochloride
Uniqueness
2-(Isobutylthio)aniline hydrochloride is unique due to its specific isobutylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
生物活性
2-(Isobutylthio)aniline hydrochloride, a compound with the molecular formula C11H16ClN, is a derivative of aniline that incorporates an isobutylthio group. This modification may influence its biological activity, making it a subject of interest in pharmacological and toxicological studies. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and related fields.
- Molecular Weight : 201.71 g/mol
- CAS Number : 861793-07-9
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The isobutylthio group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Anticancer Activity
Research indicates that compounds similar to 2-(Isobutylthio)aniline exhibit anticancer properties. A study on related anilines revealed that they could induce apoptosis in cancer cells by modulating cell signaling pathways. The presence of the thioether group may enhance these effects by facilitating interactions with cellular proteins involved in apoptosis.
Toxicological Effects
A notable concern regarding aniline derivatives is their potential carcinogenicity. A bioassay on aniline hydrochloride (a structural analog) indicated significant tumor formation in male rats when administered at high concentrations, suggesting a need for caution in the use of similar compounds . The specific effects of this compound on carcinogenicity remain to be fully elucidated but warrant further investigation.
Study 1: Enzyme Interaction
In a study examining the interaction of various aniline derivatives with cytochrome P450 enzymes, it was found that modifications to the aniline structure significantly altered metabolic pathways. This suggests that this compound could exhibit unique metabolic profiles, potentially affecting its pharmacokinetics and toxicity .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thioether-containing anilines demonstrated promising results against various bacterial strains. The mechanism was attributed to membrane disruption and interference with bacterial metabolism, indicating that this compound might possess similar antimicrobial properties.
Data Summary Table
属性
IUPAC Name |
2-(2-methylpropylsulfanyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOXQTXONBYTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














